molecular formula C9H5Br2N B1286496 4,7-Dibromoquinoline CAS No. 700871-88-1

4,7-Dibromoquinoline

Cat. No.: B1286496
CAS No.: 700871-88-1
M. Wt: 286.95 g/mol
InChI Key: FARNFRFWNKSWAN-UHFFFAOYSA-N
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Description

4,7-Dibromoquinoline is a chemical compound with the molecular formula C9H5Br2N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine atoms at the 4 and 7 positions of the quinoline ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

    Bromination of Quinoline: One common method for preparing this compound involves the bromination of quinoline. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 7 positions.

    Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating.

    Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions. For example, it can be oxidized to form quinoline derivatives with different functional groups or reduced to form dihydroquinoline derivatives.

    Coupling Reactions: this compound can be used in palladium-catalyzed coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds. These reactions are valuable in the synthesis of complex organic molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.

Major Products:

  • Substituted quinoline derivatives with various functional groups.
  • Dihydroquinoline derivatives.
  • Complex organic molecules formed through coupling reactions.

Scientific Research Applications

4,7-Dibromoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.

    Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of infectious diseases and cancer. Their ability to interact with biological targets makes them promising candidates for drug development.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of 4,7-Dibromoquinoline and its derivatives involves their interaction with specific molecular targets. For example, some derivatives have been shown to inhibit the growth of fungi by disrupting metal ion homeostasis. This involves binding to metal ions like copper or iron, which are essential for fungal growth and metabolism. The compound’s ability to interfere with metal ion homeostasis makes it a potent antifungal agent .

Comparison with Similar Compounds

  • 4,8-Dibromoquinoline
  • 2,4-Dibromoquinoline
  • 3,4-Dibromoquinoline

These compounds, while structurally related, can have distinct properties and applications, highlighting the uniqueness of 4,7-Dibromoquinoline in various scientific and industrial contexts.

Properties

IUPAC Name

4,7-dibromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARNFRFWNKSWAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596606
Record name 4,7-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700871-88-1
Record name 4,7-Dibromoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=700871-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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